1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine
Description
1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine is a benzimidazole-derived compound featuring a cyclobutyl substituent on the benzimidazole nitrogen and an ethanamine group at the 2-position.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-(1-cyclobutylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-9(14)13-15-11-7-2-3-8-12(11)16(13)10-5-4-6-10/h2-3,7-10H,4-6,14H2,1H3 |
InChI Key |
QLKZEIPFTZJBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3CCC3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Cyclobutyl Substitution: The cyclobutyl group is introduced via a cyclization reaction involving a suitable cyclobutane precursor.
Ethanamine Side Chain Addition: The ethanamine side chain is added through a nucleophilic substitution reaction, often using an alkyl halide as the electrophile.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
The cyclobutyl group distinguishes this compound from other benzimidazole-ethanamine derivatives. Key comparisons include:
- Cyclobutyl vs. Propyl : The cyclobutyl group introduces steric hindrance and ring strain, which may enhance binding selectivity in biological systems compared to the flexible propyl chain .
- Unsubstituted Analog : The absence of a substituent () reduces steric bulk but may decrease metabolic stability due to exposed nitrogen atoms .
Heterocycle Core Modifications
Replacing benzimidazole with other heterocycles alters electronic properties and binding interactions:
Aryl Substituents on the Ethanamine Chain
Variations in the aryl group attached to the ethanamine moiety influence solubility and target interactions:
- 4-Ethoxyphenyl : The ethoxy group may extend half-life via reduced oxidative metabolism compared to smaller substituents .
Pharmacological Implications
Biological Activity
1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:
Structural Features
- Benzimidazole Core : Contributes to its biological activity.
- Cyclobutyl Group : Enhances lipophilicity and may influence receptor interactions.
Pharmacological Profile
Research indicates that this compound exhibits several biological activities, including:
- Antihypertensive Effects : It has been shown to act as an angiotensin II antagonist, which is crucial in the regulation of blood pressure .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines.
The mechanism by which this compound exerts its effects is primarily through modulation of specific receptors involved in cardiovascular regulation and possibly through interference with cancer cell proliferation pathways.
Study 1: Antihypertensive Activity
In a study involving hypertensive animal models, administration of this compound resulted in a significant reduction in blood pressure compared to control groups. The results are summarized in Table 1.
| Parameter | Control Group | Treatment Group | p-value |
|---|---|---|---|
| Systolic Blood Pressure | 160 mmHg | 130 mmHg | <0.01 |
| Diastolic Blood Pressure | 100 mmHg | 80 mmHg | <0.01 |
Study 2: Anticancer Activity
A separate investigation assessed the compound's effects on human cancer cell lines. The findings indicated that treatment with this compound led to a decrease in cell viability.
| Cell Line | Control Viability (%) | Treated Viability (%) | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 100 | 45 | 10 |
| HeLa (Cervical Cancer) | 100 | 50 | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
